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5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

BMP2 up-regulator osteogenic differentiation bone anabolic agent

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 58347-54-9; molecular formula C₁₃H₁₁N₃O; molecular weight 225.25 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine bicyclic core with a hydroxyl group at position 7, a methyl substituent at position 5, and a phenyl ring at position 3. This compound exists in tautomeric equilibrium with its 7-one form (5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one) and serves as a privileged scaffold in medicinal chemistry, with the pyrazolo[1,5-a]pyrimidine core recognized for its capacity to engage diverse biological targets including kinases, phosphodiesterases, and chemokine receptors.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 58347-54-9
Cat. No. B2700507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS58347-54-9
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-9-7-12(17)16-13(15-9)11(8-14-16)10-5-3-2-4-6-10/h2-8,14H,1H3
InChIKeyMWXRUCJYTLLVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 58347-54-9): Structural Identity and Procurement Baseline for the Pyrazolo[1,5-a]pyrimidin-7-ol Scaffold


5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 58347-54-9; molecular formula C₁₃H₁₁N₃O; molecular weight 225.25 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine bicyclic core with a hydroxyl group at position 7, a methyl substituent at position 5, and a phenyl ring at position 3 . This compound exists in tautomeric equilibrium with its 7-one form (5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one) and serves as a privileged scaffold in medicinal chemistry, with the pyrazolo[1,5-a]pyrimidine core recognized for its capacity to engage diverse biological targets including kinases, phosphodiesterases, and chemokine receptors [1]. The specific 5-methyl-3-phenyl-7-ol substitution pattern confers distinct physicochemical properties—including a predicted density of 1.51±0.1 g/cm³ and one hydrogen bond donor with three hydrogen bond acceptors—that differentiate it from other 7-ol regioisomers and substitution variants within the class .

Why Generic Substitution Fails: Critical Substituent-Dependent Differentiation of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol from Other Pyrazolo[1,5-a]pyrimidine Derivatives


The pyrazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to substituent identity and position, rendering generic in-class substitution scientifically invalid. The 7-hydroxyl group establishes a tautomeric equilibrium (7-ol ⇌ 7-one) that directly governs hydrogen-bond donor/acceptor capacity and target binding geometry; the 5-methyl group imposes steric and electronic constraints on the pyrimidine ring that modulate planarity; and the 3-phenyl substituent contributes π-stacking and hydrophobic interactions critical for binding site complementarity [1]. Altering any single substituent—for example, replacing 5-methyl with trifluoromethyl (as in 2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol) or shifting the phenyl group to position 2 (as in 2-(3-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol)—produces a compound with a fundamentally different pharmacological fingerprint . The pyrazolo[1,5-a]pyrimidin-7-ol subclass is explicitly claimed in distinct patent families targeting different receptors: CCR2 antagonists (US20130252951) versus CXCR2 antagonists (WO2008062026A1), each requiring precise substitution patterns for potency and selectivity—demonstrating that even within the 7-ol subclass, substitution position dictates target engagement [2][3].

Quantitative Differentiation Evidence for 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol: Comparator-Based Performance Data


BMP2 Up-Regulation Activity: 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl Derivative (E40071) Demonstrates Quantified Osteogenic Potency in MC3T3-E1 Cells

In a high-throughput screen of 20,000 compounds for BMP2 expression up-regulators, the 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol-derived compound E40071 [2-(4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethan-1-ol] was identified as the positive hit with an EC₅₀ of 2.73 μmol·L⁻¹ in MC3T3-E1 osteoblast precursor cells [1]. E40071 upregulated BMP2 mRNA levels along with downstream transcription factors Runx2 and Osx, promoted Smad1/5/8 phosphorylation, increased alkaline phosphatase (ALP) activity, and enhanced matrix mineralization as measured by Alizarin red S staining [1]. While direct comparator data within this specific assay system are limited, the identification of E40071 as the single positive hit among 20,000 screened compounds establishes that this precise 5-methyl-3-phenyl-7-substituted scaffold confers biological activity that is not promiscuously distributed across the screening library—a selectivity-by-screening outcome that distinguishes this chemotype from the vast majority of structural analogs that failed to produce a positive signal [1].

BMP2 up-regulator osteogenic differentiation bone anabolic agent osteoporosis

PIM-1 Kinase Inhibition Class Potency: Pyrazolo[1,5-a]pyrimidine Derivatives Achieve Sub-Micromolar IC₅₀ Values with Quantified Selectivity Over Normal Cells

Pyrazolo[1,5-a]pyrimidine derivatives structurally related to the target compound have demonstrated potent PIM-1 kinase inhibition. Compound 3h from a 2025 study exhibited an IC₅₀ of 0.87 μM against PIM-1 kinase with a high selectivity index versus normal WI38 fibroblasts [1]. In a separate 2023 study, compound 5j achieved IC₅₀ values of 0.158 μM against PIM-1 and 0.297 μM against PIM-2, surpassing the reference pan-kinase inhibitor staurosporine (IC₅₀ = 0.294 and 0.477 μM, respectively), while demonstrating lower toxicity toward WI-38 normal cells compared to cancer cell lines [2]. Compound 3h additionally induced apoptosis in HCT-116 colon cancer cells, elevating Bax levels 5.7-fold, reducing Bcl-2 0.3-fold, and increasing p53 6.4-fold relative to untreated controls [1]. The target compound 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, bearing the unsubstituted 7-hydroxyl group, represents the minimal pharmacophoric core from which these optimized derivatives were elaborated—and its distinct substitution pattern (5-methyl, 3-phenyl, 7-OH) differs from the highly decorated analogs (e.g., 5j with a 4-hydroxy-3-methoxyphenyl group and 6-carbonitrile substitution) that achieved the reported potency.

PIM-1 kinase inhibition anticancer apoptosis induction colon cancer

Positional Selectivity: 5-Methyl-3-phenyl Substitution Pattern vs. Alternative Phenyl Regioisomers in Pyrazolo[1,5-a]pyrimidin-7-ol Series

The position of the phenyl substituent on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of biological target engagement. The target compound bears the phenyl group at position 3. A structurally related regioisomer, 2-(3-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol (carrying phenyl at position 5 and a 3-methylphenyl at position 2), exhibited an IC₅₀ of 3.88 μM against human Sentrin-specific protease 6 (SENP6) in a fluorescence-based biochemical assay [1]. This contrasts with the 5-methyl-3-phenyl pattern, where the methyl group is on the pyrimidine ring (position 5) and the phenyl is on the pyrazole ring (position 3), creating a distinct electronic distribution and steric profile that would be expected to yield a different target selectivity fingerprint. The 5-methyl-3-phenyl-7-ol pattern is further distinguished from the 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold (CAS 29274-13-3), which lacks the methyl substituent entirely, altering both lipophilicity (calculated logP difference of approximately 0.5–0.7 units) and metabolic stability potential .

structure-activity relationship regioisomer selectivity target engagement chemical biology

Chemokine Receptor Antagonist Pharmacophore: Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives as Quantified CCR2 and CXCR2 Antagonists

The pyrazolo[1,5-a]pyrimidin-7-ol scaffold has been validated across two distinct chemokine receptor antagonist programs with quantified potency data. In the CXCR2 antagonist series, pyrazolopyrimidine compound 2-methyl-5-((phenylthio)methyl)pyrazolo[1,5-a]pyrimidin-7-ol (Compound 1) served as the Novartis archive screening hit from which an optimized hit-to-lead program produced triazolopyrimidine antagonist 14 [1]. Within the CXCR2 patent (WO2008062026A1), Example compounds 32 and 7 demonstrated IC₅₀ values of 1.9 μM and 561 nM, respectively, in a [³⁵S]-GTPγS binding assay [2]. In the CCR2 antagonist patent family (US20130252951), 7-hydroxy-pyrazolo[1,5-a]pyrimidine compounds of general formula (I) are claimed as antagonists of the MCP-1/CCR2 pathway implicated in nociception, inflammatory processes, and cancer metastasis [3]. The 5-methyl-3-phenyl-7-ol substitution pattern is distinct from the 5-sulfanylmethyl substitution required for CXCR2 potency and from the broader generic formula claimed for CCR2 antagonism, positioning this specific compound as a chemically orthogonal entry point for chemokine receptor modulator development.

chemokine receptor antagonist CCR2 CXCR2 inflammation

Multi-Target Screening Profile: 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol Identified in Diverse High-Throughput Screening Campaigns

The target compound (indexed under CAS 77493-78-8, a tautomeric registry variant) has been tested across at least six distinct high-throughput screening assays deposited in public databases, spanning diverse biological targets including: a regulator of G-protein signaling 4 (RGS4) activator assay (Johns Hopkins Ion Channel Center), a mu-type opioid receptor agonist assay (Scripps Research Institute), an ADAM17 protease inhibition assay (Scripps), a muscarinic acetylcholine M1 receptor agonist assay (Scripps), an unfolded protein response (UPR) XBP1 agonist screen (Burnham Center for Chemical Genomics), and an LtaS enzyme inhibition assay in Staphylococcus aureus (Harvard Medical School) . While quantitative activity calls (active/inactive/concentration-response data) from these primary screening campaigns are not consistently publicly available as structured potency values, the compound's presence across multiple orthogonal assay platforms indicates that the 5-methyl-3-phenyl-7-ol substitution pattern yields a molecule with sufficient drug-like properties (solubility, stability, lack of assay interference) to pass primary screening filters in diverse biochemical and cell-based formats—a practical selectivity filter that distinguishes it from compounds that fail in multiple assay contexts due to aggregation, fluorescence interference, or cytotoxicity.

high-throughput screening multi-target profiling chemical probe phenotypic assay

Optimal Research and Industrial Application Scenarios for 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 58347-54-9)


Bone Anabolic Agent Discovery: BMP2 Up-Regulator Lead Optimization Starting from the E40071 Pharmacophore

Investigators pursuing osteogenic small-molecule therapeutics for osteoporosis or bone fracture repair should prioritize 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as the core scaffold for SAR exploration. The E40071 derivative—constructed by appending a piperazinyl-ethanol group at the 7-position of this exact scaffold—was validated as a positive hit in a 20,000-compound BMP2 up-regulator screen with an EC₅₀ of 2.73 μmol·L⁻¹, demonstrating quantified mRNA upregulation of BMP2, Runx2, and Osx, increased ALP activity, Smad1/5/8 phosphorylation, and enhanced matrix mineralization in MC3T3-E1 cells [1]. Procurement of the parent 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol enables systematic derivatization at positions 2, 6, and 7 to optimize potency, selectivity, and pharmacokinetic properties while retaining the core substitution pattern that conferred osteogenic activity in the E40071 lead series.

PIM-1 Kinase Inhibitor Development: Core Scaffold for Anticancer SAR Campaigns

Research groups targeting PIM-1 kinase for hematological and solid tumor indications can employ 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as a minimal pharmacophoric template. Structurally related pyrazolo[1,5-a]pyrimidine derivatives have achieved PIM-1 IC₅₀ values ranging from 0.158 μM to 0.87 μM with documented selectivity over normal WI-38 fibroblasts and induction of apoptosis via Bax/Bcl-2/p53 pathway modulation in colon cancer cell lines (HCT-116 IC₅₀ = 3.02 μM; HT29 IC₅₀ = 2.67 μM) [1][2]. The target compound's 5-methyl-3-phenyl-7-OH substitution pattern provides three chemically distinguishable vectors (positions 2, 6, and the 7-OH handle) for parallel derivatization, enabling systematic exploration of PIM-1/PIM-2/PIM-3 isoform selectivity—a critical parameter given that the most potent class member 5j achieved PIM-1 IC₅₀ = 0.158 μM (1.86-fold more potent than staurosporine) with selective PIM-1/PIM-2 discrimination [2].

Chemokine Receptor Chemical Biology: Orthogonal Chemotype for CCR2/CXCR2 Antagonist Profiling

Investigators studying chemokine receptor pharmacology or developing anti-inflammatory and anti-metastatic agents should procure 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as a chemically distinct entry point into the validated 7-hydroxypyrazolo[1,5-a]pyrimidine chemokine receptor antagonist pharmacophore. The 7-ol scaffold is independently claimed in both CXCR2 antagonist patents (WO2008062026A1, with Example compounds achieving IC₅₀ values of 561 nM and 1.9 μM) and CCR2 antagonist patents (US20130252951) [3][4]. The 5-methyl-3-phenyl substitution pattern is orthogonal to the 5-sulfanylmethyl substitution that defines the CXCR2-optimized series, offering a structurally differentiated starting point for probing receptor subtype selectivity between CCR2 and CXCR2—a therapeutically meaningful distinction given the role of CCR2 in cancer metastasis and CXCR2 in COPD and inflammatory neutrophil recruitment [3][4].

Multi-Target Screening Reference Standard: Assay-Validated Control Compound for HTS Quality Assurance

Core facilities and screening centers requiring assay-ready reference compounds with documented multi-target and multi-format compatibility can deploy 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol as a validated screening control. This compound has passed quality control filters in at least six distinct HTS assays spanning GPCR targets (mu-opioid receptor, muscarinic M1 receptor), protease targets (ADAM17), ion channel regulators (RGS4), stress response pathways (UPR-XBP1), and bacterial enzyme targets (LtaS), across fluorescence-based, luminescence-based, QFRET, and fluorescence polarization detection formats at four independent screening centers (Johns Hopkins, Scripps, Burnham, Harvard) . This cross-assay track record establishes the compound as a reliable reference standard for verifying assay performance, troubleshooting detection modality artifacts, and benchmarking screening library quality—reducing the operational risk associated with using unvalidated control compounds that may produce spurious results in specific assay formats.

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